molecular formula C28H25N5O3S2 B12486877 ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12486877
M. Wt: 543.7 g/mol
InChI Key: WUHNXTIIHVWDHX-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting from the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction.

    Formation of the Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring is formed through a series of cyclization reactions.

    Final Assembly: The final compound is assembled by linking the various fragments through amide bond formation and esterification reactions.

Chemical Reactions Analysis

ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other indole derivatives, such as:

The uniqueness of ETHYL 2-[2-({5-BENZYL-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H25N5O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

ethyl 2-[[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C28H25N5O3S2/c1-2-36-27(35)23-19-12-8-14-21(19)38-26(23)29-22(34)16-37-28-30-25-24(31-32-28)18-11-6-7-13-20(18)33(25)15-17-9-4-3-5-10-17/h3-7,9-11,13H,2,8,12,14-16H2,1H3,(H,29,34)

InChI Key

WUHNXTIIHVWDHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4CC6=CC=CC=C6)N=N3

Origin of Product

United States

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